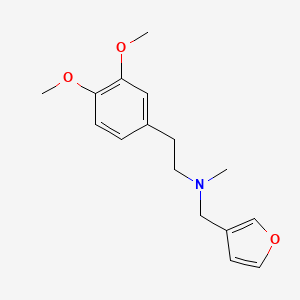![molecular formula C16H25NO2 B3846155 [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B3846155.png)
[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol
Vue d'ensemble
Description
[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol, also known as GSK1016790A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a molecular weight of 317.45 g/mol.
Mécanisme D'action
The mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol involves the activation of TRPA1 ion channels and the inhibition of PDE4 enzymes. TRPA1 channels are expressed in sensory neurons and play a key role in the transmission of pain signals. Activation of these channels by [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol leads to a decrease in pain sensitivity.
PDE4 enzymes are involved in the regulation of intracellular levels of cyclic AMP (cAMP), which is a key signaling molecule in the immune system. Inhibition of PDE4 by [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol leads to an increase in cAMP levels, which in turn leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol are primarily related to its mechanism of action. The activation of TRPA1 channels leads to a decrease in pain sensitivity, while the inhibition of PDE4 enzymes leads to a decrease in inflammation in the gut.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol for lab experiments is its specificity. This compound has been shown to selectively activate TRPA1 channels and inhibit PDE4 enzymes, making it a useful tool for studying the role of these targets in pain and inflammation.
One of the limitations of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol is its solubility. This compound has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol. One direction is the development of new analogs with improved solubility and potency. Another direction is the exploration of the potential therapeutic applications of this compound in other areas, such as cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol and its potential side effects.
Applications De Recherche Scientifique
[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is pain management. Studies have shown that this compound can activate a specific type of ion channel called TRPA1, which is involved in the transmission of pain signals. This activation leads to a decrease in pain sensitivity, making it a potential candidate for the development of new analgesics.
Another area of research where [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol has shown promise is in the treatment of inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation in the gut by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which are responsible for the symptoms of IBD.
Propriétés
IUPAC Name |
[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-13(2)16(19-3)8-7-14(12)10-17-9-5-4-6-15(17)11-18/h7-8,15,18H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPBGBFQLXGEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)







acetate](/img/structure/B3846122.png)



![(4-methoxy-2,3-dimethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3846163.png)
![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)